Cas no 941926-25-6 (methyl 4-{2-benzamido-4H,5H,6H-cyclopentad1,3thiazole-4-amido}benzoate)

methyl 4-{2-benzamido-4H,5H,6H-cyclopentad1,3thiazole-4-amido}benzoate structure
941926-25-6 structure
Product name:methyl 4-{2-benzamido-4H,5H,6H-cyclopentad1,3thiazole-4-amido}benzoate
CAS No:941926-25-6
MF:C22H19N3O4S
Molecular Weight:421.468963861465
CID:6221793
PubChem ID:16947101

methyl 4-{2-benzamido-4H,5H,6H-cyclopentad1,3thiazole-4-amido}benzoate 化学的及び物理的性質

名前と識別子

    • methyl 4-{2-benzamido-4H,5H,6H-cyclopentad1,3thiazole-4-amido}benzoate
    • methyl 4-(2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate
    • AKOS024647724
    • methyl 4-[(2-benzamido-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carbonyl)amino]benzoate
    • F2431-0089
    • 941926-25-6
    • methyl 4-{2-benzamido-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-amido}benzoate
    • インチ: 1S/C22H19N3O4S/c1-29-21(28)14-7-9-15(10-8-14)23-20(27)16-11-12-17-18(16)24-22(30-17)25-19(26)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3,(H,23,27)(H,24,25,26)
    • InChIKey: BJLJZHYBQJUBSA-UHFFFAOYSA-N
    • SMILES: S1C(NC(C2C=CC=CC=2)=O)=NC2=C1CCC2C(NC1C=CC(C(=O)OC)=CC=1)=O

計算された属性

  • 精确分子量: 421.10962727g/mol
  • 同位素质量: 421.10962727g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 646
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 126Ų

methyl 4-{2-benzamido-4H,5H,6H-cyclopentad1,3thiazole-4-amido}benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2431-0089-2mg
methyl 4-{2-benzamido-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-amido}benzoate
941926-25-6 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2431-0089-5μmol
methyl 4-{2-benzamido-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-amido}benzoate
941926-25-6 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2431-0089-3mg
methyl 4-{2-benzamido-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-amido}benzoate
941926-25-6 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2431-0089-10μmol
methyl 4-{2-benzamido-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-amido}benzoate
941926-25-6 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2431-0089-20mg
methyl 4-{2-benzamido-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-amido}benzoate
941926-25-6 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2431-0089-2μmol
methyl 4-{2-benzamido-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-amido}benzoate
941926-25-6 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2431-0089-20μmol
methyl 4-{2-benzamido-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-amido}benzoate
941926-25-6 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2431-0089-4mg
methyl 4-{2-benzamido-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-amido}benzoate
941926-25-6 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2431-0089-15mg
methyl 4-{2-benzamido-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-amido}benzoate
941926-25-6 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2431-0089-1mg
methyl 4-{2-benzamido-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-amido}benzoate
941926-25-6 90%+
1mg
$54.0 2023-05-16

methyl 4-{2-benzamido-4H,5H,6H-cyclopentad1,3thiazole-4-amido}benzoate 関連文献

methyl 4-{2-benzamido-4H,5H,6H-cyclopentad1,3thiazole-4-amido}benzoateに関する追加情報

Introduction to Methyl 4-{2-benzamido-4H,5H,6H-cyclopentad1,3thiazole-4-amido}benzoate (CAS No. 941926-25-6)

Methyl 4-{2-benzamido-4H,5H,6H-cyclopentad1,3thiazole-4-amido}benzoate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 941926-25-6, represents a unique molecular structure that combines elements of benzene, cyclopentad1,3thiazole, and amide functionalities. The intricate arrangement of these components suggests potential applications in the development of novel therapeutic agents.

The molecular structure of Methyl 4-{2-benzamido-4H,5H,6H-cyclopentad1,3thiazole-4-amido}benzoate is characterized by its high degree of complexity. The presence of multiple heterocyclic rings and amide groups indicates that this compound may exhibit a wide range of biological activities. Specifically, the cyclopentad1,3thiazole core is a known scaffold in medicinal chemistry, often employed in the design of drugs targeting various diseases due to its ability to interact with biological macromolecules.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacological properties of such complex molecules with greater accuracy. The use of high-throughput screening techniques has further facilitated the identification of potential drug candidates. In this context, Methyl 4-{2-benzamido-4H,5H,6H-cyclopentad1,3thiazole-4-amido}benzoate has been investigated for its potential role in modulating biological pathways associated with inflammation and cancer.

One of the most intriguing aspects of this compound is its dual functionality. The benzamido and benzoate groups provide opportunities for interactions with enzymes and receptors involved in cellular signaling. For instance, studies have shown that benzamides can act as inhibitors of proteases and other enzymes crucial in disease progression. Similarly, benzoate derivatives have been explored for their antimicrobial and anti-inflammatory properties.

The cyclopentad1,3thiazole moiety is particularly noteworthy due to its structural similarity to natural products such as thiazolidines and thiophenes. These heterocycles are known for their ability to bind to specific targets in the body, making them valuable in drug design. The amide group attached to the cyclopentad1,3thiazole ring further enhances the compound's potential by providing a site for hydrogen bonding interactions.

In vitro studies have begun to unravel the mechanistic basis of the biological activities exhibited by Methyl 4-{2-benzamido-4H,5H,6H-cyclopentad1,3thiazole-4-amido}benzoate. Initial research suggests that this compound may inhibit the activity of certain kinases involved in cancer cell proliferation. Additionally, it has shown promise in reducing inflammation by modulating cytokine production. These findings are particularly exciting given the growing demand for targeted therapies that minimize side effects associated with conventional treatments.

The synthesis of this compound presents a significant challenge due to its complex structure. However, modern synthetic methodologies have made it possible to construct such molecules with high precision. Techniques such as multi-step organic synthesis combined with purification methods like high-performance liquid chromatography (HPLC) have been instrumental in obtaining pure samples for characterization and biological testing.

The analytical characterization of Methyl 4-{2-benzamido-4H,5H,6H-cyclopentad1,3thiazole-4-amido}benzoate has been performed using advanced spectroscopic techniques including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed information about the molecular structure and purity of the compound. Additionally, X-ray crystallography has been used to determine the three-dimensional structure of the compound at an atomic level.

The pharmacokinetic properties of this compound are also under investigation. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical efficacy and safety profile. Preliminary studies suggest that Methyl 4-{2-benzamido-4H,5H,6H-cyclopentad1,3thiazole-4-amido}benzoate exhibits good oral bioavailability and moderate metabolic stability.

The potential therapeutic applications of this compound are vast. Given its ability to interact with multiple biological targets, it could be developed into a broad-spectrum therapeutic agent. For example, it may be effective against both cancerous cells and inflammatory conditions. Furthermore,its unique structure may also make it a valuable tool in drug discovery research,providing insights into new mechanisms of action.

In conclusion,Methyl 4-{2-benzamido-4H、5H、6H-cyclopentad1、3thiazole-4-amido}benzoate (CAS No.941926-25-6) represents a promising candidate for further development in pharmaceutical research。 Its complex molecular architecture,combined with preliminary evidence of biological activity,makes it an attractive molecule for future studies aimed at developing novel therapeutics。 As research continues,this compound holds great potential for contributing to advancements in medicine。

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